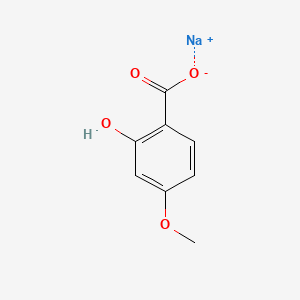

Sodium 2-hydroxy-p-anisate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium 2-hydroxy-p-anisate is a sodium salt derived from the plant metabolite p-anisic acid . It finds application in skin care products as a preservative . Preservatives are crucial in cosmetics to extend product shelf life and prevent the growth of mold, fungi, and other undesirable microorganisms. This compound is often sought as a natural alternative to other cosmetic preservatives due to its origin from the herbaceous plant Pimpinella anisum. As a raw material, it appears as a white powder. It is commonly used in conjunction with other preservatives during cosmetic formulation .

Synthesis Analysis

The synthesis of this compound involves the reaction of p-anisic acid with sodium hydroxide . The resulting sodium salt is then used as a preservative in cosmetic products. The choice of using an alkyl tosylate (butyl tosylate) as the electrophile in this reaction enhances safety, visualization (via thin layer chromatography), and overall yield .

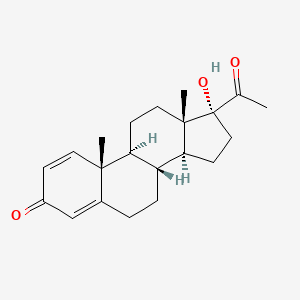

Molecular Structure Analysis

The molecular structure of this compound consists of the sodium salt of p-anisic acid. The p-anisic acid moiety contributes to its bioactivity. The compound is characterized by its susceptibility to hydrolysis due to ester bonds connecting the bioactive end and side groups to the polymer backbone .

Chemical Reactions Analysis

This compound participates in chemical reactions typical of carboxylic acid derivatives. Its acidic nature allows it to act as a leaving group in substitution reactions. For example, it can undergo nucleophilic substitution reactions (SN2) with appropriate nucleophiles. In the context of cosmetic formulations, it serves as an effective preservative .

作用机制

As a preservative, sodium 2-hydroxy-p-anisate prevents microbial growth in cosmetic products. It achieves this by inhibiting the proliferation of mold, fungi, and other undesirable organisms. Its mechanism of action involves interfering with essential cellular processes in these microorganisms, ultimately ensuring product stability and safety .

属性

CAS 编号 |

25832-67-1 |

|---|---|

分子式 |

C8H7NaO4 |

分子量 |

190.13 g/mol |

IUPAC 名称 |

sodium;2-hydroxy-4-methoxybenzoate |

InChI |

InChI=1S/C8H8O4.Na/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 |

InChI 键 |

IMQSNSCNADEFIR-UHFFFAOYSA-M |

SMILES |

COC1=CC(=C(C=C1)C(=O)[O-])O.[Na+] |

规范 SMILES |

COC1=CC(=C(C=C1)C(=O)[O-])O.[Na+] |

| 25832-67-1 | |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methanone, [4-[3-(chlorodimethylsilyl)propoxy]phenyl]phenyl-](/img/structure/B3188855.png)

![(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B3188860.png)

![Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B3188906.png)